4-(Ethoxycarbonyl)-3,5-dimethoxybenzoic acid

Lipophilicity ADME Chromatographic retention

Researchers requiring a benzoic acid scaffold with orthogonal reactivity face limited options among simple dimethoxybenzoic acids. This compound solves that gap with differentiated -COOH and -COOEt groups enabling sequential functionalization. Key advantages: • Direct precursor to methyl reserpate esters for syrosingopine and reserpine analog synthesis • Orthogonal reactivity: -COOH can be coupled while -COOEt remains intact, then hydrolyzed for further elaboration • Physicochemical differentiation (LogP 1.58, TPSA 82.06 Ų) ensures reproducible chromatographic retention and permeability profiles vs. generic 3,5-dimethoxybenzoic acid analogs Available in research quantities (10 mg-100 mg) with custom bulk synthesis on request.

Molecular Formula C12H14O6
Molecular Weight 254.24 g/mol
CAS No. 81028-93-5
Cat. No. B12652551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethoxycarbonyl)-3,5-dimethoxybenzoic acid
CAS81028-93-5
Molecular FormulaC12H14O6
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1OC)C(=O)O)OC
InChIInChI=1S/C12H14O6/c1-4-18-12(15)10-8(16-2)5-7(11(13)14)6-9(10)17-3/h5-6H,4H2,1-3H3,(H,13,14)
InChIKeyVZUQFEJRUITTHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Ethoxycarbonyl)-3,5-dimethoxybenzoic acid (CAS 81028-93-5): A Poly-Substituted Benzoic Acid Building Block with Defined Physicochemical Differentiation for Synthesis and Procurement


4-(Ethoxycarbonyl)-3,5-dimethoxybenzoic acid (CAS 81028-93-5) is a tetra-substituted aromatic carboxylic acid (C₁₂H₁₄O₆, MW 254.24 g/mol) bearing a carboxylic acid group, two methoxy substituents at positions 3 and 5, and an ethoxycarbonyl ester at position 4 . Historically designated 4-carbethoxy-3,5-dimethoxybenzoic acid, the compound has been explored as a key intermediate in the synthesis of reserpine congeners, specifically methyl reserpate esters via acid chloride condensation [1]. Its array of functional groups allows for chemoselective transformations — differentiating it from simpler dimethoxybenzoic acids — and positions it as a candidate for fragment-based library construction and selective biocatalytic oxidation studies [2].

Synthesis Reserpine congener intermediate via acid chloride coupling
Reactivity Orthogonal carboxylic acid and ethyl ester handles
Biocatalysis Substrate probe for CYP199A4 para-substrate tolerance

Why 4-(Ethoxycarbonyl)-3,5-dimethoxybenzoic acid Cannot Be Interchanged with Common Dimethoxybenzoic Acid Analogs


Generic substitution among 3,5-dimethoxybenzoic acid derivatives introduces uncontrolled variability in lipophilicity, hydrogen-bonding capacity, and steric environment at the para position. The ethoxycarbonyl group confers a LogP of 1.58 and a topological polar surface area of 82.06 Ų , while the parent 3,5-dimethoxybenzoic acid exhibits a LogP of ~2.19 and a TPSA of ~66.8 Ų . Replacing the ethoxycarbonyl with a methoxycarbonyl (methyl ester) or a hydroxyl group shifts both passive permeability and metabolic stability in CYP-mediated oxidation assays [1]. These differences directly impact solubility, chromatographic retention, and reactivity in ester hydrolysis or coupling reactions — thus making analogue interchange scientifically unsound without quantitative re-validation of the intended synthetic or biological system.

Target compound
3,5‑Dimethoxybenzoic acid analogs
LogP difference (~0.6 units) may shift reversed‑phase retention and permeability screening outcomes.
TPSA increase (+15 Ų) exceeds typical oral absorption thresholds and alters bioavailability classification context.
Absence of a second carbonyl group prevents sequential chemoselective derivatization possible with the target.

Quantitative Differentiation Evidence for 4-(Ethoxycarbonyl)-3,5-dimethoxybenzoic Acid Against Closest Analogs


Lipophilicity (LogP) Comparison: Ethoxycarbonyl vs. Methoxycarbonyl vs. Parent 3,5-Dimethoxybenzoic Acid

The target compound's calculated LogP (1.58) is substantially lower than that of the parent 3,5-dimethoxybenzoic acid (~2.19), driven by the polar ethoxycarbonyl group . This difference of ~0.6 log units represents a ~4-fold reduction in octanol-water partition coefficient, which alters reversed-phase HPLC retention and predicted membrane permeability relative to the unsubstituted parent . The value also differentiates the compound from 4-methoxycarbonyl-3,5-dimethoxybenzoic acid (CAS 55687-41-7), where a shorter methyl ester chain is expected to further modulate LogP.

LogP Comparison
Data to verify
ΔLogP ≈ −0.61
Target 1.58 vs parent 2.19
Alters chromatographic retention and permeability prediction context.
Calculated values; experimental confirmation advised.
Lipophilicity ADME Chromatographic retention

Topological Polar Surface Area (TPSA) Distinction: Impact on Passive Permeability and Bioavailability Prediction

The target compound exhibits a TPSA of 82.06 Ų, compared to ~66.8 Ų for 3,5-dimethoxybenzoic acid . This 15.3 Ų increase arises from the additional ester oxygen atoms and pushes TPSA above the 70 Ų threshold often associated with reduced passive oral absorption [1]. For procurement decisions in fragment library assembly, this property provides a measurable differentiation parameter — the compound occupies a TPSA range distinct from both the parent acid and the 4-hydroxy analog (4-hydroxy-3,5-dimethoxybenzoic acid, TPSA ~77 Ų ).

TPSA Distinction
Context-dependent
+15.3 Ų vs parent
82.06 vs 66.8 Ų
May shift oral absorption prediction thresholds.
Above 70 Ų rule-of-five alert; review in fragment context.
TPSA Bioavailability Rule-of-five Permeability

Cytotoxic Activity Against Colorectal Adenocarcinoma Cells: IC₅₀ Benchmarking

In a comparative cytotoxicity screen against HCT-116 human colorectal carcinoma cells, 4-(ethoxycarbonyl)-3,5-dimethoxybenzoic acid demonstrated dose-dependent cytotoxicity with an IC₅₀ of approximately 25 µM . For reference, the structurally related 4-[(ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid (CAS 18780-67-1) has been annotated with an IC₅₀ of 28 µM in unrelated screening contexts, though specific cell-line data are unavailable [1]. The ~3 µM difference, while small, may reflect the distinct chemical stability profiles — the ethoxycarbonyl (ester) group is less hydrolytically labile than the ethoxycarbonyloxy (carbonate) linkage, potentially influencing apparent potency in prolonged cell-based assays.

Cytotoxicity (HCT‑116)
Data to verify
IC₅₀ ≈ 25 µM
Supports cytotoxicity endpoint review in colorectal cell model.
Non-head-to-head comparison; confirm in same assay platform.
Cytotoxicity Cancer cell line HCT-116 IC50

Synthetic Versatility: Orthogonal Reactivity of Carboxylic Acid and Ethyl Ester Functionalities

The compound's defining synthetic value lies in its two carbonyl functionalities with differentiated reactivity. The free carboxylic acid at position 1 can be selectively activated (e.g., as the acid chloride) for amide or ester bond formation without affecting the ethyl ester at position 4 under controlled conditions. This was exploited in the synthesis of methyl reserpate esters: the acid chloride of 4-ethoxycarbonyl-3,5-dimethoxybenzoic acid was condensed with methyl reserpate in pyridine to yield the corresponding ester in one step [1]. By contrast, 3,5-dimethoxybenzoic acid lacks the second ester handle entirely, and 4-(methoxycarbonyl)-3,5-dimethoxybenzoic acid presents a methyl ester that may be less amenable to selective deprotection in the presence of methyl ester-containing coupling partners. The ethyl ester of the target compound can be selectively hydrolyzed under basic conditions (NaOH, ethanol/water) to generate the diacid, providing a controlled entry point for sequential derivatization .

Orthogonal Reactivity
Head-to-head
Dual carbonyl differentiation
‑COOH activation vs ‑COOEt retention
Enables sequential chemoselective steps without protecting group manipulation.
Demonstrated in reserpate ester synthesis.
Orthogonal protection Amide coupling Ester hydrolysis Reserpine analog

Research and Industrial Application Scenarios Where 4-(Ethoxycarbonyl)-3,5-dimethoxybenzoic Acid Provides Differentiated Value


Reserpine Analog Synthesis and Antihypertensive Agent Derivatization

The compound serves as a direct precursor to methyl reserpate 4-ethoxycarbonyl-3,5-dimethoxybenzoic acid ester, a key intermediate in the preparation of syrosingopine and related reserpine analogs [1]. Its dual carbonyl architecture allows sequential acid chloride formation and ester hydrolysis, enabling convergent assembly of the yohimbane alkaloid core with the trimethoxybenzoyl pharmacophore in fewer synthetic steps than routes requiring separate introduction of the 3,5-dimethoxybenzoyl fragment.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 254.24 g/mol (within fragment rule-of-three guidelines), a LogP of 1.58, and a TPSA of 82.06 Ų, this compound occupies a distinct physicochemical property space among benzoic acid fragments . Its balanced lipophilicity and multiple hydrogen-bond acceptors make it suitable for inclusion in fragment libraries targeting enzymes with solvent-exposed active sites, where the ethoxycarbonyl group can engage in additional polar contacts compared to simpler dimethoxybenzoic acid fragments [2].

Biocatalytic Oxidation Substrate for Cytochrome P450 CYP199A4 Mechanistic Studies

Para-substituted benzoic acids are established substrates for CYP199A4 from Rhodopseudomonas palustris, which selectively demethylates para-methoxy groups [2]. The target compound, bearing a para-ethoxycarbonyl group instead of para-methoxy, offers a probe to investigate the enzyme's tolerance for bulkier para substituents and to examine whether oxidative de-ethylation can occur — expanding the biocatalytic toolbox for selective deprotection reactions in green chemistry applications.

Orthogonal Protection Strategy in Multi-Step Heterocycle Synthesis

In synthetic sequences requiring sequential functionalization of a benzoic acid scaffold (e.g., benzoxazole, benzimidazole, or quinazolinone construction), the target compound's free -COOH group can be coupled first while the -COOEt group remains intact, then hydrolyzed in a subsequent step to reveal a second carboxylic acid for further elaboration [1]. This orthogonal strategy is not accessible with 3,5-dimethoxybenzoic acid or 4-hydroxy-3,5-dimethoxybenzoic acid, providing a concrete procurement rationale for laboratories engaged in heterocyclic medicinal chemistry.

Application
Selection Property
Validation Focus
Reserpine analog synthesis research
Orthogonal dual‑carbonyl architecture
Sequential acid chloride coupling and ester hydrolysis
Fragment‑based library construction
Defined LogP/TPSA space (1.58 / 82 Ų)
Physicochemical profiling in fragment screening cascades
CYP199A4 biocatalytic probe
Para‑ethoxycarbonyl substitution
Substrate tolerance and oxidative de‑ethylation capacity
Multi‑step heterocycle construction
Chemoselective functional group differentiation
Sequential deprotection and elaboration without protecting groups
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